Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in organic synthesis for the preparation of various biologically active compounds .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
dimethyl 1-tert-butyl-4-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)20-11-14(17(21)23-4)16(13-9-7-6-8-10-13)15(12-20)18(22)24-5/h6-12,16H,1-5H3 |
InChI Key |
XLLDMXSGMSDTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be carried out using the Hantzsch dihydropyridine synthesis. This method involves a one-pot multicomponent reaction where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted together. The reaction is typically carried out in ethanol at elevated temperatures (around 80°C) for a few hours .
Industrial Production Methods
In industrial settings, the synthesis of dihydropyridine derivatives like this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved but often include the use of strong bases or acids.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can influence various physiological processes, including muscle contraction and neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another dihydropyridine derivative used in organic synthesis.
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Similar in structure but with different ester groups.
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A brominated derivative with distinct chemical properties.
Uniqueness
Dimethyl 1-tert-butyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific tert-butyl and phenyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and its ability to interact with specific molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
